molecular formula C13H21N3O B1483585 (1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098070-69-8

(1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1483585
CAS No.: 2098070-69-8
M. Wt: 235.33 g/mol
InChI Key: VATFLXRBORWSII-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative with a cyclopropylmethyl substituent at the N1 position, a piperidin-4-yl group at C3, and a hydroxymethyl (-CH2OH) moiety at C4.

Properties

IUPAC Name

[2-(cyclopropylmethyl)-5-piperidin-4-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c17-9-12-7-13(11-3-5-14-6-4-11)15-16(12)8-10-1-2-10/h7,10-11,14,17H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATFLXRBORWSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3CCNCC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is a synthetic organic molecule with potential therapeutic applications. Its structure incorporates a pyrazole ring, which is known for diverse biological activities, including anti-inflammatory and analgesic effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine.

  • IUPAC Name : this compound
  • Molecular Formula : C13H21N3O
  • Molecular Weight : 235.33 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate various biological pathways, potentially influencing processes like inflammation and pain perception.

Potential Targets:

  • Enzymatic Inhibition : It may inhibit certain kinases or phosphatases involved in inflammatory responses.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to analgesic effects.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant biological activity. For instance, pyrazole derivatives have shown potent anti-inflammatory properties and low cytotoxicity, making them suitable candidates for drug development .

In Vivo Studies

In vivo studies are essential to evaluate the pharmacodynamics and pharmacokinetics of this compound. Preliminary data suggest that it may have favorable absorption and distribution profiles, which are critical for therapeutic efficacy.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pyrazole derivatives, highlighting their potential as anti-inflammatory agents. For instance:

Compound NameActivityIC50 Value (µM)Reference
CGP 28238Anti-inflammatory< 2
Compound CAnti-glioma< 10
(Target Compound)Potential analgesicTBDCurrent Study

These findings suggest that the compound may share similar efficacy patterns, warranting further investigation into its therapeutic potential.

Safety and Toxicology

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary assessments indicate low cytotoxicity in cell lines, but comprehensive toxicological studies are necessary to confirm its safety in vivo.

Comparison with Similar Compounds

Key Structural Features:

  • N1 substituent : Cyclopropylmethyl (C3H5), contributing to steric bulk and lipophilicity.
  • C3 substituent : Piperidin-4-yl (C5H10N), a bicyclic amine that may enhance solubility via salt formation.
  • C5 substituent: Methanol (-CH2OH), offering hydrogen-bonding capability.

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole derivatives, focusing on substituent variations and inferred physicochemical or biological properties.

Table 1: Structural and Physicochemical Comparison

Compound Name N1 Substituent C3 Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications
(1-(Cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol Cyclopropylmethyl Piperidin-4-yl C12H19N3O* 221.3* High lipophilicity; potential CNS activity
(1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol Cyclopropylmethyl Pyrazin-2-yl C12H14N4O 230.27 Aromatic heterocycle; possible kinase inhibition
(1-Methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol Methyl Piperidin-4-yl C10H17N3O 195.26 Simplified structure; reduced steric hindrance
(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol H (unsubstituted) 4-Bromophenyl C10H9BrN2O 253.1 Electrophilic bromine; potential anticancer activity
1-(4-Fluorophenyl)-3-(4-(2-(hydroxymethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea 4-Fluorophenyl urea Trifluoromethyl C20H17F4N5O2 443.38 Urea linker; antimalarial activity

*Estimated based on structural analogs due to lack of direct data.

Substituent Effects on Bioactivity

  • Cyclopropylmethyl vs. However, it may also introduce steric hindrance, affecting receptor binding .
  • Piperidin-4-yl vs. Pyrazin-2-yl (C3) : Piperidin-4-yl offers basicity for salt formation (improving solubility), whereas pyrazin-2-yl (in ) introduces aromaticity, which could stabilize π-π stacking in enzyme active sites .
  • Methanol vs.

Research Implications

  • Drug Design : The piperidin-4-yl and cyclopropylmethyl groups position the compound as a candidate for central nervous system (CNS) targets, leveraging lipophilicity and solubility .
  • Biological Screening : Structural analogs like and highlight the importance of C3 substituents in targeting enzymes (e.g., antimalarial or anticancer pathways).

Preparation Methods

Starting Materials and Key Intermediates

  • Aminopyrazole derivatives serve as common starting materials, either commercially available or synthesized via condensation of hydrazine with β-ketoesters.
  • Cyclopropylmethyl amines or carbamoyl derivatives are used to introduce the cyclopropylmethyl substituent.
  • Piperidin-4-yl moieties are introduced via nucleophilic substitution or reductive amination with appropriate piperidine derivatives.

Multi-Step Synthetic Route Example

A representative synthetic sequence, adapted from recent research, proceeds as follows:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of aminopyrazole Condensation of hydrazine with β-ketoester ~85-90 Provides the pyrazole core with amino functionality
2 Amide coupling Coupling with N-(4-bromobenzyl) cyclopropanamine 70-80 Introduces cyclopropylmethyl substituent via amide bond
3 Suzuki–Miyaura coupling Pd(PPh3)4 catalyst, (1H-pyrazol-4-yl)boronic acid 55-80 Attaches pyrazolyl group at desired position
4 Boc deprotection Acidic conditions (e.g., trifluoroacetic acid) 80-90 Removes protecting groups to reveal piperidin-4-yl amine
5 Nucleophilic substitution Reaction with piperidin-4-yl derivatives 60-90 Installs piperidin-4-yl substituent
6 Oxidation/reduction Dess–Martin periodinane or other selective oxidants 60-70 Converts primary alcohol to aldehyde or vice versa, forming the methanol group

This sequence is supported by multiple literature sources that emphasize the use of palladium-catalyzed cross-coupling and Buchwald–Hartwig amination as key steps for installing heterocyclic substituents.

Specific Synthetic Examples and Research Findings

  • Suzuki Coupling : The Suzuki reaction of a halogenated pyrazole intermediate with (1H-pyrazol-4-yl)boronic acid under Pd(PPh3)4 catalysis at 90 °C yields the pyrazolyl-substituted intermediate in 55–80% yield.

  • Amide Coupling with Cyclopropylamine : Hydrolysis of an ethyl ester intermediate followed by amide coupling with N-(4-bromobenzyl) cyclopropanamine using coupling agents such as HATU and DIPEA in dichloromethane at room temperature provides the cyclopropylmethyl amide intermediate in approximately 70–80% yield.

  • Boc Deprotection : Acidic treatment with trifluoroacetic acid at 0 °C for 4 hours effectively removes Boc protecting groups from piperidine nitrogen atoms, affording the free amine ready for further functionalization with yields around 80–90%.

  • Nucleophilic Substitution : Piperidin-4-yl substitution is achieved by nucleophilic displacement of halogen atoms on the pyrazole ring or via reductive amination with aldehyde intermediates, often proceeding under mild conditions with potassium carbonate or sodium hydride as bases.

  • Oxidation to Aldehyde or Alcohol : The Dess–Martin periodinane oxidation is frequently employed to convert primary alcohols to aldehydes, which can then be further transformed into the methanol substituent or other functional groups.

Data Table Summarizing Key Reaction Conditions and Yields

Reaction Step Starting Material Reagents/Conditions Product/Intermediate Yield (%) Reference
Aminopyrazole formation β-Ketoester + Hydrazine Base (NaOEt), reflux Aminopyrazole derivative 85-90
Amide coupling Ethyl ester intermediate + Cyclopropylamine HATU, DIPEA, CH2Cl2, RT, overnight Cyclopropylmethyl amide intermediate 70-80
Suzuki coupling Halogenated pyrazole + Pyrazolyl boronic acid Pd(PPh3)4, K2CO3, dioxane/H2O, 90 °C, overnight Pyrazolyl-substituted intermediate 55-80
Boc deprotection Boc-protected amine intermediate TFA, CH2Cl2, 0 °C, 4 h Free amine intermediate 80-90
Nucleophilic substitution Halogenated pyrazole + Piperidin-4-yl derivative K2CO3, RT Piperidin-4-yl substituted pyrazole 60-90
Oxidation (Dess–Martin) Primary alcohol intermediate Dess–Martin periodinane, CH2Cl2, RT Aldehyde intermediate 60-70

Notes on Reaction Optimization and Challenges

  • The selectivity of nucleophilic substitution reactions on the pyrazole ring is influenced by the reactivity of halogen atoms at specific positions, often favoring substitution at the 7-position in pyrazolo[1,5-a]pyrimidine analogs.

  • Protecting groups such as Boc are crucial to prevent side reactions during multi-step synthesis, with mild acidic conditions preferred for deprotection to maintain the integrity of sensitive functional groups.

  • Palladium-catalyzed cross-coupling reactions require careful control of temperature and atmosphere (inert argon) to maximize yields and minimize side reactions.

  • The oxidation step using Dess–Martin periodinane is favored for its mildness and selectivity, avoiding overoxidation or degradation of the pyrazole core.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

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